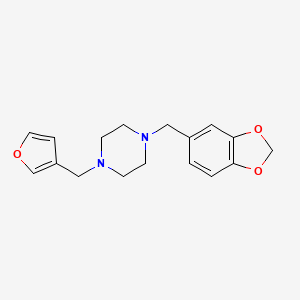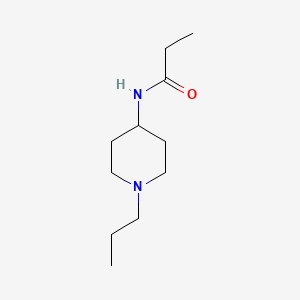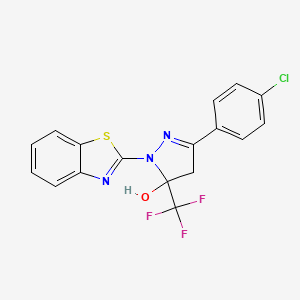![molecular formula C21H21N3O3S B4896694 N-{4-[(mesitylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B4896694.png)
N-{4-[(mesitylamino)sulfonyl]phenyl}nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(mesitylamino)sulfonyl]phenyl}nicotinamide, also known as MSMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of nicotinamide and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of N-{4-[(mesitylamino)sulfonyl]phenyl}nicotinamide is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes involved in the growth and survival of cancer cells. N-{4-[(mesitylamino)sulfonyl]phenyl}nicotinamide has also been found to induce apoptosis in cancer cells by activating caspase enzymes. Additionally, N-{4-[(mesitylamino)sulfonyl]phenyl}nicotinamide has been found to inhibit angiogenesis, which is the process of the formation of new blood vessels that supply nutrients to cancer cells.
Biochemical and Physiological Effects:
N-{4-[(mesitylamino)sulfonyl]phenyl}nicotinamide has been found to have various biochemical and physiological effects. Studies have shown that it inhibits the activity of certain enzymes, including carbonic anhydrase, which is involved in the growth and survival of cancer cells. N-{4-[(mesitylamino)sulfonyl]phenyl}nicotinamide has also been found to induce apoptosis in cancer cells by activating caspase enzymes. Additionally, N-{4-[(mesitylamino)sulfonyl]phenyl}nicotinamide has been found to inhibit angiogenesis, which is the process of the formation of new blood vessels that supply nutrients to cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[(mesitylamino)sulfonyl]phenyl}nicotinamide has several advantages and limitations for lab experiments. One of the advantages is that it has been found to have low toxicity, making it a potential candidate for the treatment of cancer and other diseases. N-{4-[(mesitylamino)sulfonyl]phenyl}nicotinamide has also been found to have a high degree of selectivity towards cancer cells, making it a potential candidate for targeted therapy. One of the limitations of N-{4-[(mesitylamino)sulfonyl]phenyl}nicotinamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on N-{4-[(mesitylamino)sulfonyl]phenyl}nicotinamide. One of the directions is to further investigate its anti-tumor properties and its potential use in cancer therapy. Another direction is to investigate its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, future research could focus on optimizing the synthesis method of N-{4-[(mesitylamino)sulfonyl]phenyl}nicotinamide to improve its purity and yield. Finally, further studies are needed to fully understand the mechanism of action of N-{4-[(mesitylamino)sulfonyl]phenyl}nicotinamide and to optimize its therapeutic potential.
Conclusion:
N-{4-[(mesitylamino)sulfonyl]phenyl}nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of N-{4-[(mesitylamino)sulfonyl]phenyl}nicotinamide has been achieved using different methods, and it has been found to have potential applications in cancer research and the treatment of inflammatory diseases. N-{4-[(mesitylamino)sulfonyl]phenyl}nicotinamide has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, N-{4-[(mesitylamino)sulfonyl]phenyl}nicotinamide has the potential to be a valuable candidate for the development of new therapies for cancer and other diseases.
Synthesemethoden
The synthesis of N-{4-[(mesitylamino)sulfonyl]phenyl}nicotinamide has been achieved using different methods, including the reaction of 4-aminobenzenesulfonyl chloride with mesitylamine, followed by the reaction of the resulting product with nicotinoyl chloride. Another method involves the reaction of 4-(mesitylamino)benzenesulfonamide with nicotinoyl chloride in the presence of triethylamine. These methods have been reported to yield high purity N-{4-[(mesitylamino)sulfonyl]phenyl}nicotinamide.
Wissenschaftliche Forschungsanwendungen
N-{4-[(mesitylamino)sulfonyl]phenyl}nicotinamide has been found to have potential applications in various fields of scientific research. In recent years, it has gained significant attention in the field of cancer research due to its anti-tumor properties. Studies have shown that N-{4-[(mesitylamino)sulfonyl]phenyl}nicotinamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-{4-[(mesitylamino)sulfonyl]phenyl}nicotinamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-[4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14-11-15(2)20(16(3)12-14)24-28(26,27)19-8-6-18(7-9-19)23-21(25)17-5-4-10-22-13-17/h4-13,24H,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUCIGGJGXMQSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclohexyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4896614.png)





![3-phenyl-5-[3-(1H-pyrazol-1-yl)propyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4896670.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(3-chlorophenyl)urea](/img/structure/B4896680.png)
![N-(2-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-5-methoxyphenyl)benzamide](/img/structure/B4896684.png)
![6-(4-chlorophenyl)-3-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B4896692.png)
![5-(3-chlorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4896702.png)
![2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4896708.png)
![ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4896716.png)
![2,2,3,3-tetrafluoropropyl 5-[(5-ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate](/img/structure/B4896722.png)